N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide
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Overview
Description
N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furan ring: This step may involve coupling reactions or other methods to attach the furan ring to the oxadiazole core.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving suitable starting materials.
Attachment of the chlorophenyl group: This step might involve substitution reactions to introduce the chlorophenyl group onto the azetidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or tool in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other azetidine derivatives, oxadiazole-containing molecules, and compounds with chlorophenyl or furan groups. Examples include:
- N-(3-chlorophenyl)-3-(1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- 3-(furan-2-yl)-1,2,4-oxadiazole derivatives
- Azetidine-1-carboxamide compounds with various substituents
Uniqueness
The uniqueness of N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c17-11-3-1-4-12(7-11)18-16(22)21-8-10(9-21)15-19-14(20-24-15)13-5-2-6-23-13/h1-7,10H,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLJVUTCVYLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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